molecular formula C19H15NO4 B5785107 2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid

2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid

Cat. No. B5785107
M. Wt: 321.3 g/mol
InChI Key: MQTXHEAXLCFIIC-UHFFFAOYSA-N
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Description

2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid, also known as Fmoc-Ph-Oh, is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in the field of organic chemistry as a protecting group for the amino group of amino acids during peptide synthesis.

Mechanism of Action

The mechanism of action of 2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid involves the protection of the amino group of amino acids during peptide synthesis. The Fmoc group is attached to the amino group of the amino acid, which prevents it from reacting with other reagents during the peptide synthesis. The Fmoc group can be easily removed by treatment with a base such as piperidine, which exposes the amino group for further reaction.
Biochemical and Physiological Effects:
2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid does not have any biochemical or physiological effects as it is not used as a drug. It is only used as a protecting group for the amino group of amino acids during peptide synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid as a protecting group include its stability, ease of removal, and compatibility with various coupling agents and solvents. The limitations include the need for a base such as piperidine for removal, which can cause side reactions and the need for specialized equipment for peptide synthesis.

Future Directions

The future directions for 2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid include the development of new protecting groups that are more stable and easier to remove. There is also a need for the development of new coupling agents and solvents that are more efficient and environmentally friendly. The use of 2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid in the synthesis of new bioactive peptides and the study of their structure-activity relationship is also an area of future research. Finally, the use of 2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid in the development of new drugs for various diseases is an area of great potential.

Synthesis Methods

The synthesis of 2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid involves the reaction of 2-aminomethyl-biphenyl with furan-2-carboxylic acid, followed by the protection of the amino group with Fmoc group. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIEA). The final product is obtained after purification by column chromatography.

Scientific Research Applications

2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid is widely used in the field of peptide synthesis as a protecting group for the amino group of amino acids. It is also used in the synthesis of various bioactive peptides such as neuropeptides, opioid peptides, and antimicrobial peptides. 2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid is also used in the development of new drugs and as a tool for studying the structure-activity relationship of peptides.

properties

IUPAC Name

2-[2-(furan-2-ylmethylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c21-18(20-12-13-6-5-11-24-13)16-9-3-1-7-14(16)15-8-2-4-10-17(15)19(22)23/h1-11H,12H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTXHEAXLCFIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-[(Furan-2-ylmethyl)carbamoyl]biphenyl-2-carboxylic acid

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